molecular formula C7H7NO3 B1469447 2-(5-Hydroxypyridin-2-yl)acetic acid CAS No. 1214345-48-8

2-(5-Hydroxypyridin-2-yl)acetic acid

Cat. No. B1469447
M. Wt: 153.14 g/mol
InChI Key: BZRCUHNZOAAEGU-UHFFFAOYSA-N
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Description

“2-(5-Hydroxypyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 . The compound is a solid at room temperature . It is stored at -20°C in a sealed container, away from moisture .


Molecular Structure Analysis

The InChI code for “2-(5-Hydroxypyridin-2-yl)acetic acid” is 1S/C7H7NO3/c9-6-2-1-5(8-4-6)3-7(10)11/h1-2,4,9H,3H2,(H,10,11) . This indicates that the compound contains a pyridine ring with a hydroxyl group at the 5-position and an acetic acid group at the 2-position .


Physical And Chemical Properties Analysis

The boiling point of “2-(5-Hydroxypyridin-2-yl)acetic acid” is approximately 471.9±30.0°C at 760 mmHg . The compound is a solid at room temperature . It is stored at -20°C in a sealed container, away from moisture .

Scientific Research Applications

Application 1: Anti-Fibrosis Activity

Methods of Application or Experimental Procedures: The compounds were designed and synthesized, and their biological activities were evaluated against HSC-T6 cells . The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Application 2: Antioxidative Core of Carbonxylic Multifunctional ARI

Methods of Application or Experimental Procedures

The study involved the design and synthesis of hydroxyl pyridinones as potential ARIs. The antioxidative properties of these compounds were evaluated .

Results or Outcomes: The study found that combining Aldose Reductase inhibition with antioxidant action, hydroxyl pyridinones is favorable to be designed as antioxidative core of carbonxylic multifunctional ARI .

Application 3: Antitumor Activity

Methods of Application or Experimental Procedures

The compounds were designed and synthesized, and their biological activities were evaluated. The antitumor activity was evaluated using cell lines .

Results or Outcomes: Among these series, 2-((5-((3,5-dichlorophenyl)amino)-4-nitro-1H-imidazol-1-yl)methyl)-5-hydroxy-1-methylpyridin-4(1H)-one (33) was found to show remarkable antitumor activity towards both the cell lines (EC 50 = 1.3 µM and EC 50 = 1.8 µM, respectively) .

Application 4: Iron Chelation

Methods of Application or Experimental Procedures

The study involved the design and synthesis of hydroxyl pyridinones as potential iron chelators. The iron chelation properties of these compounds were evaluated .

Results or Outcomes: The study found that HOPOs are metal chelators that belong to a family of N-heterocyclic ligands and represent an essential role in therapeutics . They came out as an imperative scaffold, and numerous researchers have now aimed on the synthesis of HOPOs and their derivatives for developing novel and more potent drugs .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “2-(5-Hydroxypyridin-2-yl)acetic acid” are not available in the retrieved data, compounds with similar structures, such as hydroxyl pyridinones, have been suggested to be designed as antioxidative cores of carbonxylic multifunctional ARIs . This suggests potential future directions in the design of new compounds with different biological profiles .

properties

IUPAC Name

2-(5-hydroxypyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6-2-1-5(8-4-6)3-7(10)11/h1-2,4,9H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRCUHNZOAAEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Hydroxypyridin-2-yl)acetic acid

CAS RN

1214345-48-8
Record name 2-(5-hydroxypyridin-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Kumar, BB Karkara, G Panda - Chemical Biology & Drug …, 2021 - Wiley Online Library
Tuberculosis (TB) is an infection caused by Mycobacterium tuberculosis (Mtb) and one of the deadliest infectious diseases in the world. Mtb has the ability to become dormant within the …
Number of citations: 5 onlinelibrary.wiley.com

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